Benzotriazol-1-yl-(2,4-difluorophenyl)methanone
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Overview
Description
Benzotriazol-1-yl-(2,4-difluorophenyl)methanone is an organic compound belonging to the class of linear 1,3-diarylpropanoids . It is characterized by the presence of a benzotriazole moiety attached to a difluorophenyl group through a methanone linkage.
Preparation Methods
One common method is the condensation of 1-cyanoalkylbenzotriazoles with hydrazine hydrate followed by deamination with sodium nitrite . Another approach involves the use of benzotriazole methodology, which offers several advantages such as stability during reactions and ease of removal at the end of the reaction sequence . Industrial production methods often utilize these synthetic routes due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Benzotriazol-1-yl-(2,4-difluorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The benzotriazole moiety can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include hydrazine hydrate, sodium nitrite, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzotriazol-1-yl-(2,4-difluorophenyl)methanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzotriazol-1-yl-(2,4-difluorophenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety allows the compound to form π–π stacking interactions and hydrogen bonds, making it effective in binding to biological targets . These interactions enable the compound to exert its effects in various biological systems.
Comparison with Similar Compounds
Benzotriazol-1-yl-(2,4-difluorophenyl)methanone can be compared with other similar compounds, such as:
Properties
IUPAC Name |
benzotriazol-1-yl-(2,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2N3O/c14-8-5-6-9(10(15)7-8)13(19)18-12-4-2-1-3-11(12)16-17-18/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBIOPBZUJVUGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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